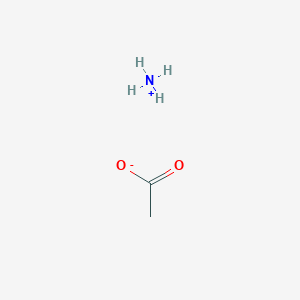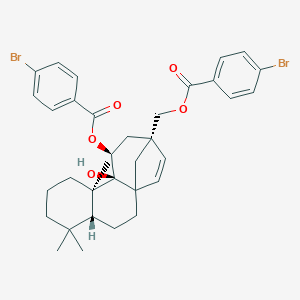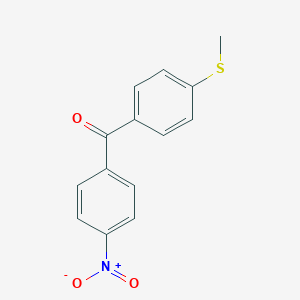
Butyl cyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl cyanate, also known as butyl isocyanate, is a chemical compound with the molecular formula C5H9NO. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity and is utilized in various industrial applications, including the production of pharmaceuticals, pesticides, and dyes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butyl cyanate can be synthesized through several methods. One common method involves the reaction of butylamine with phosgene. The reaction is typically carried out in the presence of a solvent such as toluene, and the temperature is maintained between 0°C and 50°C to control the reaction rate. The overall reaction can be represented as follows:
C4H9NH2 + COCl2 → C4H9NCO + 2HCl
Another method involves the reaction of butyl alcohol with cyanogen chloride in the presence of a base such as sodium hydroxide. This reaction is carried out at a temperature of around 60°C to 80°C:
C4H9OH + ClCN + NaOH → C4H9NCO + NaCl + H2O
Industrial Production Methods
Industrial production of butylcyanate often employs the phosgene method due to its efficiency and high yield. The process involves the continuous feeding of butylamine and phosgene into a reactor, where the reaction takes place under controlled conditions. The product is then purified through distillation to obtain high-purity butylcyanate.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl cyanate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form butyl isocyanate oxide.
Reduction: It can be reduced to butylamine using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as ammonia, primary amines, and alcohols are used in substitution reactions.
Major Products Formed
Oxidation: Butyl isocyanate oxide
Reduction: Butylamine
Substitution: Ureas and carbamates
Applications De Recherche Scientifique
Butyl cyanate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to produce various compounds, including pharmaceuticals and agrochemicals.
Biology: this compound is used in the synthesis of biologically active molecules and as a labeling reagent in biochemical studies.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: this compound is used in the production of pesticides, dyes, and polymers.
Mécanisme D'action
The mechanism of action of butylcyanate involves its reactivity with nucleophiles. The isocyanate group (-NCO) in butylcyanate is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of ureas and carbamates, which are important intermediates in various chemical processes. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions.
Comparaison Avec Des Composés Similaires
Butyl cyanate is similar to other isocyanates such as methyl isocyanate and ethyl isocyanate. it is unique in its reactivity and the types of products it forms. For example:
Methyl isocyanate: Used in the production of pesticides and polyurethane foams.
Ethyl isocyanate: Used in the synthesis of pharmaceuticals and agrochemicals.
This compound is distinct in its ability to form specific ureas and carbamates that are not easily synthesized using other isocyanates. This makes it a valuable reagent in organic synthesis and industrial applications.
Conclusion
This compound is a versatile and reactive compound with significant applications in organic synthesis, pharmaceuticals, and industrial processes. Its unique reactivity and ability to form a wide range of products make it an important chemical in various scientific and industrial fields.
Propriétés
Numéro CAS |
1768-24-7 |
|---|---|
Formule moléculaire |
C5H9NO |
Poids moléculaire |
99.13 g/mol |
Nom IUPAC |
butyl cyanate |
InChI |
InChI=1S/C5H9NO/c1-2-3-4-7-5-6/h2-4H2,1H3 |
Clé InChI |
BUYFTHAFJHAUCZ-UHFFFAOYSA-N |
SMILES |
CCCCOC#N |
SMILES canonique |
CCCCOC#N |
Key on ui other cas no. |
1768-24-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















